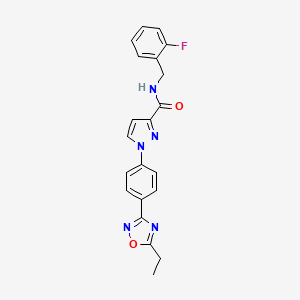
1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-N-(2-fluorobenzyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-N-(2-fluorobenzyl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes an oxadiazole ring, a pyrazole ring, and a fluorobenzyl group, which contribute to its distinctive chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-N-(2-fluorobenzyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes the following steps:
Formation of the oxadiazole ring: This step involves the cyclization of an appropriate precursor, such as an acylhydrazide, with an ethylating agent under acidic or basic conditions to form the 5-ethyl-1,2,4-oxadiazole ring.
Attachment of the phenyl group: The oxadiazole ring is then coupled with a phenyl group through a suitable coupling reaction, such as a Suzuki or Heck reaction, to form the 4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl intermediate.
Formation of the pyrazole ring: The phenyl intermediate is then subjected to a cyclization reaction with a hydrazine derivative to form the pyrazole ring.
Introduction of the fluorobenzyl group: The final step involves the N-alkylation of the pyrazole ring with 2-fluorobenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield, purity, and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-N-(2-fluorobenzyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule, such as the oxadiazole or pyrazole rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce reduced forms of the oxadiazole or pyrazole rings. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor or modulator of specific biological targets.
Pharmacology: It can be used in pharmacological studies to investigate its effects on various biological pathways and its potential therapeutic benefits.
Materials Science: The compound’s chemical properties may make it useful in the development of advanced materials, such as polymers or nanomaterials.
Biological Research: It can be used as a tool compound to study specific biological processes or as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-N-(2-fluorobenzyl)-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
1-(4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)-N-(2-fluorobenzyl)-1H-pyrazole-3-carboxamide: Similar structure with a methyl group instead of an ethyl group on the oxadiazole ring.
1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-N-(2-chlorobenzyl)-1H-pyrazole-3-carboxamide: Similar structure with a chlorobenzyl group instead of a fluorobenzyl group.
Uniqueness
1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-N-(2-fluorobenzyl)-1H-pyrazole-3-carboxamide is unique due to the combination of its oxadiazole, pyrazole, and fluorobenzyl moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-N-[(2-fluorophenyl)methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2/c1-2-19-24-20(26-29-19)14-7-9-16(10-8-14)27-12-11-18(25-27)21(28)23-13-15-5-3-4-6-17(15)22/h3-12H,2,13H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCYNVZWHKNKFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CC=C(C=C2)N3C=CC(=N3)C(=O)NCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2801924.png)
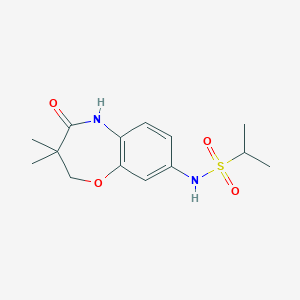
![3-(2-chlorophenyl)-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2801929.png)
![[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-morpholin-4-ylmethanone](/img/structure/B2801931.png)
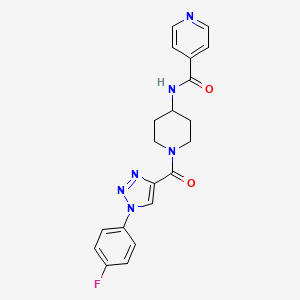
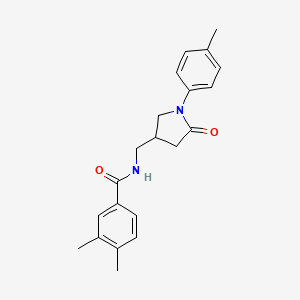
![N-[2-(3,4-difluorophenyl)propan-2-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B2801936.png)
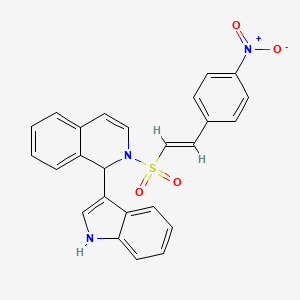
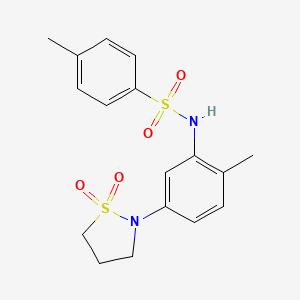
![Methyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2801939.png)
![ethyl 1-{5-[((E)-2-{4-[(4-methylbenzyl)oxy]benzoyl}hydrazono)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate](/img/structure/B2801940.png)
![N-[(furan-2-yl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2801941.png)
![5,7-dimethyl-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2801943.png)
![9-methyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2801945.png)
